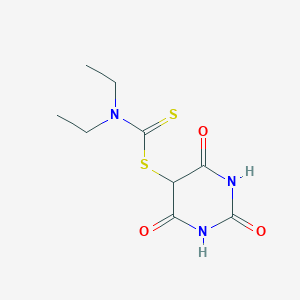
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate, also known as DTC, is a chemical compound that has been extensively studied for its potential application in scientific research. DTC is a dithiocarbamate derivative that has been synthesized through various methods and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various cellular processes. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of reactive oxygen species.
Biochemical and Physiological Effects
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the lab. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is also stable under various conditions, making it suitable for long-term storage. However, 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate. One area of interest is its potential application in the treatment of cancer. Further studies are needed to investigate the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for cancer. Another area of interest is its potential application in the treatment of inflammation and oxidative stress-related diseases. Future studies are needed to investigate the efficacy and safety of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate in these conditions.
Conclusion
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is a promising chemical compound that has shown potential for various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments, including its low toxicity profile and stability under various conditions. However, further studies are needed to fully understand the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate can be synthesized through various methods, including the reaction of pyrimidine-5-carbonitrile with carbon disulfide, followed by the reaction with diethylamine to produce the desired product. Another method involves the reaction of pyrimidine-5-carbonitrile with thiourea, followed by the reaction with diethylamine and carbon disulfide. The final product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been extensively studied for its potential application in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects on cancer, inflammation, and oxidative stress.
Propriétés
Formule moléculaire |
C9H13N3O3S2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(2,4,6-trioxo-1,3-diazinan-5-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-12(4-2)9(16)17-5-6(13)10-8(15)11-7(5)14/h5H,3-4H2,1-2H3,(H2,10,11,13,14,15) |
Clé InChI |
ZMIXTWOFJGXDND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
SMILES canonique |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)







